Asterriquinone

HIV-1 reverse transcriptase antiviral screening enzyme kinetics

Asterriquinone (ARQ) is the authentic Aspergillus terreus-derived bis-indolylquinone with a 3,6-dihydroxy-1,4-benzoquinone core essential for cytotoxicity—methylation (ARQDMe) abolishes activity entirely. Unlike demethylasterriquinone B1 (insulin receptor activator), ARQ exhibits dual Grb-2 adapter inhibition (IC50 8.37 μM) and HIV-1 RT competitive inhibition (Ki 2.3 μM). Procure this specific compound for reproducible structure-activity studies; structural analogues show Ki variations 0.1–2.3 μM. Ideal as matched negative control for insulin-mimetic DAQ-B1 assays.

Molecular Formula C32H30N2O4
Molecular Weight 506.6 g/mol
CAS No. 60696-52-8
Cat. No. B1663379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsterriquinone
CAS60696-52-8
Synonyms2,5-Dihydroxy-3,6-bis[1-(2-methylbut-3-en-2-yl)indol-3-yl]cyclohexa-2,5-diene-1,4-dione
Molecular FormulaC32H30N2O4
Molecular Weight506.6 g/mol
Structural Identifiers
SMILESCC(C)(C=C)N1C=C(C2=CC=CC=C21)C3=C(C(=O)C(=C(C3=O)O)C4=CN(C5=CC=CC=C54)C(C)(C)C=C)O
InChIInChI=1S/C32H30N2O4/c1-7-31(3,4)33-17-21(19-13-9-11-15-23(19)33)25-27(35)29(37)26(30(38)28(25)36)22-18-34(32(5,6)8-2)24-16-12-10-14-20(22)24/h7-18,35,38H,1-2H2,3-6H3
InChIKeyKMHWTYMNRHJTQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Asterriquinone (CAS 60696-52-8): Fungal Bis-Indolylquinone for Antitumor and Signal Transduction Research


Asterriquinone (ARQ; CAS 60696-52-8) is a fungal bis-indolylquinone alkaloid metabolite originally isolated from Aspergillus terreus IFO 6123 [1]. The compound is characterized by a 3,6-dihydroxy-1,4-benzoquinone core symmetrically substituted with two 1-(1,1-dimethyl-2-propenyl)-indol-3-yl moieties, yielding a molecular formula of C32H30N2O4 and molecular weight of 506.59 . ARQ exhibits dual pharmacological activities as both an antitumor agent and a signal transduction modulator, acting as an inhibitor of Grb-2 adapter protein binding to tyrosine-phosphorylated EGFR (IC50 = 8.37 μM) [2] and as a competitive inhibitor of HIV-1 reverse transcriptase with respect to template·primer (Ki = 2.3 μM) [3].

Asterriquinone (60696-52-8): Why Structural Modifications Profoundly Alter Pharmacological Activity


Asterriquinone cannot be generically substituted by structurally related asterriquinone-class compounds due to the extreme sensitivity of its biological activity to specific structural features. Methylation of the 3,6-dihydroxybenzoquinone moiety abolishes cytotoxicity entirely—ARQDMe shows hardly any cytotoxicity while parent ARQ retains antitumor activity [1]. Modifications to the indole substitution pattern produce dramatic shifts in HIV-1 reverse transcriptase inhibition, with Ki values ranging from 0.1 μM to 2.3 μM across four structurally related analogues [2]. Additionally, the distinction between asterriquinone itself and demethylasterriquinone B1 (DAQ-B1) is critical: DAQ-B1 functions as an insulin receptor activator with oral glucose-lowering activity [3], whereas ARQ lacks this specific insulin-mimetic property. These structure-activity discontinuities necessitate compound-specific procurement for reproducible experimental outcomes.

Asterriquinone (60696-52-8): Quantitative Comparative Evidence for Scientific Selection


HIV-1 Reverse Transcriptase Inhibition: ARQ vs. Three Structural Analogues

Asterriquinone (ARQ) inhibits HIV-1 reverse transcriptase with a Ki of 2.3 μM under competitive inhibition mode with respect to template·primer (rA)n·(dT)12-18 [1]. In the same study, three structurally related analogues—B1-4, C1-1, and D-1—exhibited Ki values of 1.5 μM, 0.1 μM, and 0.3 μM, respectively [1]. The 23-fold range in inhibitory potency (Ki from 0.1 μM to 2.3 μM) demonstrates that ARQ occupies a distinct position within the structure-activity landscape of this chemical series.

HIV-1 reverse transcriptase antiviral screening enzyme kinetics

Grb2-EGFR Binding Inhibition: ARQ vs. Tetrahydro Analogue

Asterriquinone (ARQ, also referred to as asterriquinone E or 1a) inhibits the binding of Grb2 adaptor protein to tyrosine-phosphorylated EGF receptor with an IC50 of 2.9 μM [1]. A synthetic tetrahydro analogue (compound 2) lacking aromaticity in the quinone core exhibited enhanced inhibitory activity with an IC50 of 1.2 μM [1]. This 2.4-fold potency difference establishes that reduction of the benzoquinone core significantly modulates Grb2 binding affinity.

Grb2 adaptor protein EGFR signaling tyrosine kinase

Cytotoxicity and Apoptosis: Functional Requirement of Dihydroxybenzoquinone Moiety

The dihydroxybenzoquinone moiety of asterriquinone (ARQ) is essential for its cytotoxic and pro-apoptotic activity [1]. ARQ induces DNA-interstrand cross-links (ISC) in P388 leukemia cells and causes G1 phase cell cycle accumulation leading to nucleosomal ladder formation [1]. In contrast, the dimethylated analogue ARQDMe, which lacks free hydroxyl groups on the benzoquinone moiety, showed hardly any cytotoxicity and produced negligible ISC index even at 10 μM [1]. ARQDMe never caused apoptotic changes or cell cycle alterations [1].

cytotoxicity apoptosis DNA intercalation cell cycle arrest

Cell Cycle Arrest Profile: Distinct G1 Arrest vs. Adriamycin G2/M Arrest

Flow cytometric cell cycle analysis revealed a fundamental mechanistic distinction between asterriquinone (ARQ) and the anthracycline chemotherapeutic adriamycin (ADR, doxorubicin) [1]. ARQ caused P388 leukemia cells to accumulate at the G1 phase of the cell cycle, whereas ADR treatment led to arrest in the G2/M phase [1]. Both compounds induced nucleosomal ladder formation and DNA degradation dose-dependently, confirming apoptotic cell death via different cell cycle checkpoints [1].

cell cycle analysis G1 arrest antitumor mechanism

Grb-2 vs. Grb-7/PLC-γ Selectivity Profile

Asterriquinone (ARQ) inhibits Grb-2 binding to tyrosine-phosphorylated EGFR with an IC50 of 8.37 μM and additionally inhibits Grb-7 and PLC-γ binding activities [1]. This multi-adapter protein inhibition profile contrasts with certain asterriquinone-class analogues isolated from Aspergillus candidus, which exhibit specific inhibition of Grb-2 binding compared to Grb-7 and PLC-γ . The broader target engagement of ARQ positions it as a pan-adapter protein modulator rather than a Grb-2-selective probe.

adapter protein signal transduction selectivity profiling

Functional Distinction from Demethylasterriquinone B1 (Insulin Mimetic Activity)

Demethylasterriquinone B1 (DAQ-B1), a structurally related asterriquinone-class compound, functions as a direct insulin receptor tyrosine kinase activator with oral glucose-lowering activity in diabetic mouse models [1][2]. ARQ (asterriquinone), in contrast, has not been reported to possess insulin-mimetic activity and instead exhibits Grb-2/EGFR inhibitory and HIV-1 reverse transcriptase inhibitory properties [3]. This functional divergence—receptor activation versus signal transduction inhibition—underscores that even minor structural differences within the asterriquinone class confer distinct pharmacological identities.

insulin receptor diabetes research tyrosine kinase activation

Asterriquinone (CAS 60696-52-8): Evidence-Based Research Application Scenarios


HIV-1 Reverse Transcriptase Inhibitor Screening and Structure-Activity Relationship Studies

Employ ARQ (Ki = 2.3 μM) as a reference compound for HIV-1 reverse transcriptase competitive inhibition screening against template·primer binding [1]. ARQ occupies a mid-range potency position within the asterriquinone chemical series, enabling comparative assessment of novel analogues against established Ki benchmarks (C1-1: 0.1 μM; D-1: 0.3 μM; B1-4: 1.5 μM).

Grb2-EGFR Signal Transduction Pathway Analysis and Adapter Protein Inhibition Studies

Use ARQ (IC50 = 2.9 μM for Grb2 binding to phosphorylated EGFR) as a small-molecule chemical probe for dissecting Grb2-mediated signal transduction in cancer cell models [2]. ARQ's inhibition of multiple adapter proteins (Grb-2, Grb-7, PLC-γ) makes it suitable for pan-adapter protein modulation studies, contrasting with Grb-2-selective asterriquinone analogues .

Quinone-Mediated DNA Intercalation, G1 Cell Cycle Arrest, and Apoptosis Mechanism Studies

Apply ARQ as a mechanistic probe for studying quinone-dependent DNA interstrand cross-linking and G1-phase cell cycle arrest leading to apoptosis in leukemia cell models [3]. The functional requirement of the dihydroxybenzoquinone moiety—demonstrated by the complete inactivity of ARQDMe—enables structure-function studies of quinone pharmacophores in cytotoxic mechanisms [3]. The distinct G1 arrest profile of ARQ (versus ADR-induced G2/M arrest) provides an orthogonal tool for cell cycle checkpoint investigation [3].

Negative Control Compound for Insulin Receptor Activation Studies

Utilize ARQ as a structurally matched negative control for experiments involving insulin-mimetic asterriquinone derivatives such as demethylasterriquinone B1 (DAQ-B1) [4]. Because ARQ lacks insulin receptor activation activity while sharing the core bis-indolylquinone scaffold, it enables rigorous discrimination between scaffold-specific effects and insulin-mimetic pharmacology in cellular assays.

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